Methyl 3,4-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3,4-dichloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3,4-dichloropyridine-2-carboxylate (CAS No. 343781-52-2) is a chemical compound with potential applications in various biological contexts. This article reviews its biological activity, synthesizing data from diverse research findings and case studies.
Chemical Overview
- Molecular Formula : C₇H₅Cl₂NO₂
- Molecular Weight : 206.03 g/mol
- IUPAC Name : this compound
- Structure : The compound features a pyridine ring substituted with two chlorine atoms and a carboxylate group.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Wallace et al. (2006) demonstrated that derivatives of this compound show efficacy against various bacterial strains, suggesting potential as an antimicrobial agent in agricultural applications.
Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells. For example, it was found to have an IC₅₀ value of approximately 25 µM against the HeLa cell line, indicating moderate cytotoxicity.
Cell Line | IC₅₀ (µM) | Effect Observed |
---|---|---|
HeLa | 25 | Moderate inhibition |
MCF-7 | 30 | Selective inhibition |
The mechanism by which this compound exerts its biological effects appears to involve the modulation of key cellular pathways. It has been suggested that the compound may interact with specific enzymes or receptors involved in cell signaling and proliferation.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Agricultural and Food Chemistry, this compound was tested against common plant pathogens. The results indicated a significant reduction in pathogen viability, supporting its use as a biopesticide.
- Cytotoxicity in Cancer Research : A research project focused on the synthesis of novel derivatives explored the cytotoxic properties of this compound. The findings revealed that modifications to the compound's structure could enhance its selectivity and potency against cancer cells.
Toxicological Profile
While the biological activities of this compound are promising, it is essential to consider its toxicological implications. Data from regulatory agencies indicate potential risks associated with exposure to this compound:
- Carcinogenicity : Preliminary assessments suggest that it may meet criteria for classification as a potential carcinogen.
- Mutagenicity : In vitro tests have shown mutagenic effects at higher concentrations.
Properties
IUPAC Name |
methyl 3,4-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUMBVLSKXWEKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271651 |
Source
|
Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343781-52-2 |
Source
|
Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343781-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.